molecular formula C19H24FN3O2 B11363215 N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11363215
M. Wt: 345.4 g/mol
InChI Key: FBVIQQMGSYITJT-UHFFFAOYSA-N
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Description

N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthetic route may involve the following steps:

    Formation of the indole core: This can be achieved by reacting 5-fluoroindole with an appropriate aldehyde or ketone.

    Introduction of the pyrrolidine ring: This step involves the reaction of the indole derivative with a suitable amine to form the pyrrolidine ring.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . The specific molecular targets and pathways involved would depend on the particular application of the compound.

Comparison with Similar Compounds

N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H24FN3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24FN3O2/c1-2-3-7-21-19(25)14-9-18(24)23(12-14)8-6-13-11-22-17-5-4-15(20)10-16(13)17/h4-5,10-11,14,22H,2-3,6-9,12H2,1H3,(H,21,25)

InChI Key

FBVIQQMGSYITJT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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